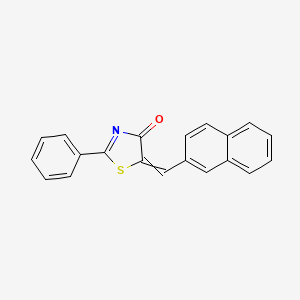
4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- is a heterocyclic compound that contains a thiazolone ring fused with a naphthalene and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- typically involves the condensation of 2-naphthaldehyde with thiazolone derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolone derivatives.
Scientific Research Applications
4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 5-(2-naphthalenylmethylene)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4(5H)-Thiazolone, 2-phenyl-: Lacks the naphthalenylmethylene group, resulting in different chemical and biological properties.
5-(2-Naphthalenylmethylene)-2-thioxo-4-thiazolidinone: Contains a thioxo group instead of a thiazolone ring, leading to variations in reactivity and applications.
Properties
CAS No. |
830342-11-5 |
|---|---|
Molecular Formula |
C20H13NOS |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H13NOS/c22-19-18(23-20(21-19)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H |
InChI Key |
XASVKZMZIKLRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=CC=CC=C4C=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


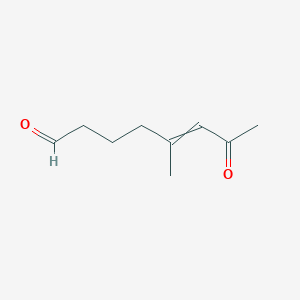
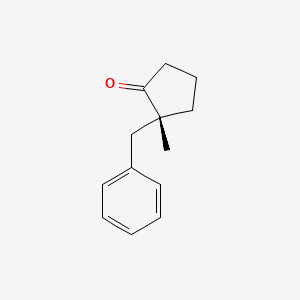
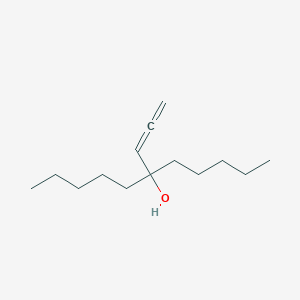
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
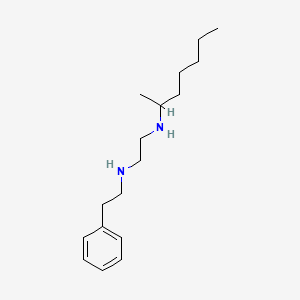
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
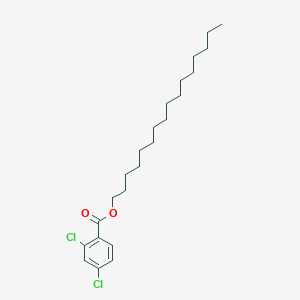
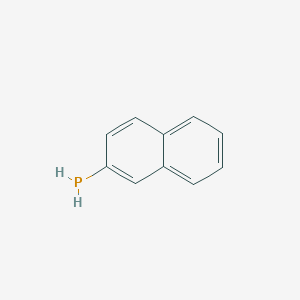
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
